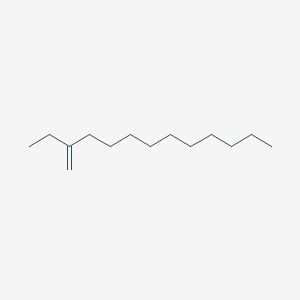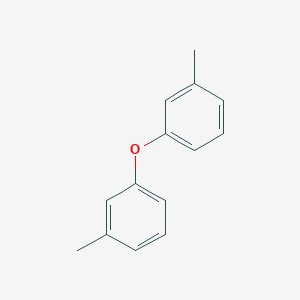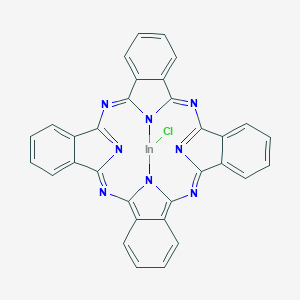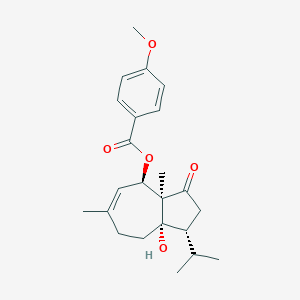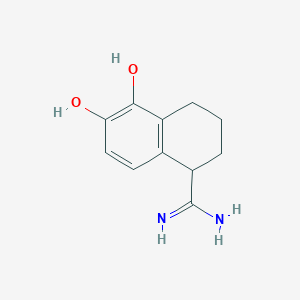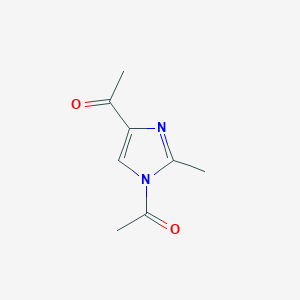
4-(Bromomethyl)-3-fluorobenzonitrile
Overview
Description
4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzonitrile involves several steps. The first step is nitration, which is followed by a conversion from the nitro group to an amine. The final step is bromination . Another method involves the reaction of isatins with 1,2-dibromoalkanes, which leads to the formation of 1-(4-azidoalkyl)indoline-2,3-dione .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzonitrile can be represented by the molecular formula C8H7BrO2. The InChI representation of the molecule is InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11). The Canonical SMILES representation is C1=CC(=CC=C1CBr)C(=O)O .
Chemical Reactions Analysis
4-(Bromomethyl)benzonitrile can undergo various chemical reactions. For instance, it can react with 2H-tetrazole in the presence of potassium hydroxide to form 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It can also participate in multistep synthesis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)benzonitrile include a molecular weight of 215.04 g/mol. It has a XLogP3 value of 2.4, which is a measure of its lipophilicity .
Scientific Research Applications
Synthesis of Eprosartan
This compound acts as an intermediate in the synthesis of eprosartan , which is used as an antihypertensive agent .
Preparation of Temoporfin
It is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin) , which is a second-generation photosensitizer .
Preparation of Arylidene-2,4-dioxothiazolidin-3-yl Methylbenzoic Acids
It is also used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
Synthesis of Ligands Containing a Chelating Pyrazolyl-Pyridine Group
4-Cyano-2-fluorobenzyl Bromide is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
Synthesis of 2-Pyrrolo[2,3-d]pyrimidines
2-Fluorobenzyl bromide, a related compound, is used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines .
Safety and Hazards
Mechanism of Action
Target of Action
4-(Bromomethyl)-3-fluorobenzonitrile, also known as 4-Cyano-2-fluorobenzyl Bromide, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . 4-(Bromomethyl)-3-fluorobenzonitrile plays a crucial role in these steps due to its bromomethyl group, which can readily react with the palladium catalyst.
Biochemical Pathways
The biochemical pathways affected by 4-(Bromomethyl)-3-fluorobenzonitrile are primarily related to carbon–carbon bond formation in organic synthesis . The Suzuki–Miyaura coupling reaction, in which this compound is involved, enables the formation of complex organic compounds from simpler ones . This reaction is particularly useful in the
properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZAIOGACKOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382462 | |
| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-fluorobenzonitrile | |
CAS RN |
105942-09-4 | |
| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

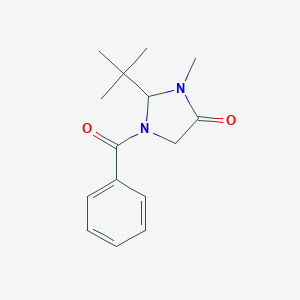

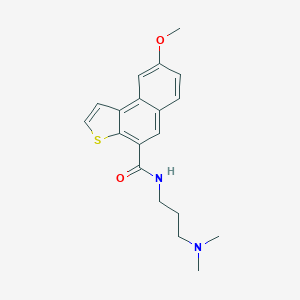
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)


![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
